molecular formula C27H42O3 B10763624 1alpha,25-dihydroxy-16,17-didehydrovitamin D3/1alpha,25-dihydroxy-16,17-didehydrocholecalciferol

1alpha,25-dihydroxy-16,17-didehydrovitamin D3/1alpha,25-dihydroxy-16,17-didehydrocholecalciferol

Cat. No.: B10763624
M. Wt: 414.6 g/mol
InChI Key: NATTYVAFGUNUKP-RQJQXFIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ro 25-4020 involves multiple steps, starting from the precursor 1,25-dihydroxyvitamin D3The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications . Industrial production methods are not extensively documented, but the synthesis likely follows similar principles with optimization for large-scale production.

Chemical Reactions Analysis

Ro 25-4020 undergoes various chemical reactions, including oxidation and reduction. One of the significant reactions is its conversion to a 24-oxo metabolite, which is more stable and exhibits potent antiproliferative actions . Common reagents used in these reactions include oxidizing agents and specific catalysts that facilitate the transformation. The major products formed from these reactions are the 24-oxo metabolites, which have been shown to have similar affinity for the vitamin D receptor .

Scientific Research Applications

Ro 25-4020 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated significant inhibitory activity against human prostate cancer cells, making it a potential therapeutic agent . Its low-calcemic properties make it an attractive candidate for further development in cancer therapy. Additionally, Ro 25-4020 has been investigated for its effects on gene expression and its potential role in regulating various biological pathways .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,6-9,13-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1

InChI Key

NATTYVAFGUNUKP-RQJQXFIZSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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